![molecular formula C18H25N3O6 B3967579 1-[(3-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid](/img/structure/B3967579.png)
1-[(3-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid
Overview
Description
1-[(3-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a combination of a nitrophenyl group, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine typically involves the reaction of 3-nitrobenzyl chloride with 4-pyrrolidin-1-ylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-[(3-Aminophenyl)methyl]-4-pyrrolidin-1-ylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
1-[(3-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine and piperidine rings can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-4-nitrophenyl)pyrrolidine: Similar structure but with a methyl group instead of a pyrrolidin-1-ylpiperidine moiety.
1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Contains a fluoro group instead of a nitrophenyl group.
1-Methyl-2-pyrrolidinemethanol: Lacks the nitrophenyl group and has a hydroxyl group instead.
Uniqueness
1-[(3-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine is unique due to its combination of a nitrophenyl group with both pyrrolidine and piperidine rings. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.C2H2O4/c20-19(21)16-5-3-4-14(12-16)13-17-10-6-15(7-11-17)18-8-1-2-9-18;3-1(4)2(5)6/h3-5,12,15H,1-2,6-11,13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKUJRBWZOGUCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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